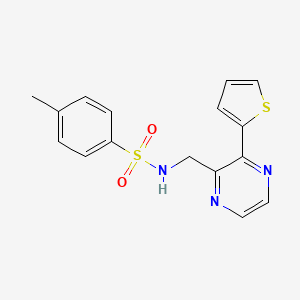

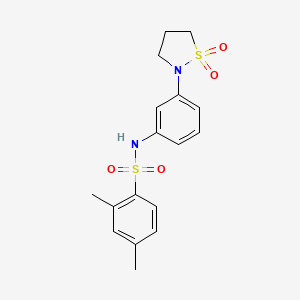

![molecular formula C19H21N3O3 B2668285 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 305375-25-1](/img/structure/B2668285.png)

4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include solubility, melting point, boiling point, and others .Scientific Research Applications

Synthesis and Bioactivity Studies

Metal complexes of new benzamides, closely related to the compound , have been synthesized to explore their structural characteristics and bioactivity. These compounds have demonstrated significant antibacterial activity against various bacterial strains, with copper complexes showing enhanced activities compared to free ligands. This suggests potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).

Anticancer and Antidementia Agents

Novel piperidine derivatives, sharing a structural motif with 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, showed substantial activity increases. One such compound demonstrated significant potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Research into benzamide derivatives bearing piperidine rings has identified compounds with promising serotonin 4 (5-HT4) receptor agonist activity. These compounds have been shown to possess favorable pharmacological profiles for gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2003).

Nonaqueous Capillary Electrophoresis

The study of imatinib mesylate and related substances, including a compound structurally similar to this compound, via nonaqueous capillary electrophoresis highlights the utility of such compounds in analytical chemistry. This technique offers a novel approach for the quality control of pharmaceuticals, demonstrating the broad applicability of these compounds beyond their bioactivity (Ye et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, characterization, and biological activity. It could also involve the development of new methods for its synthesis, as well as the exploration of its potential applications in various fields .

Properties

IUPAC Name |

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14-5-6-15(13-18(14)22(24)25)19(23)20-16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEJBBMOXVIEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)

![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)

![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)

![3-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2668219.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)